![molecular formula C23H22N4O4S2 B2766269 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021090-07-2](/img/structure/B2766269.png)

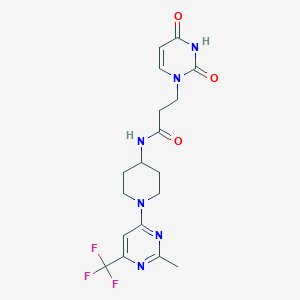

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

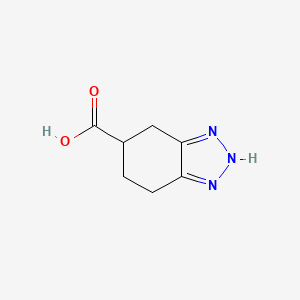

This usually involves identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can be represented in various ways, including Lewis structures, line-angle structures, and 3D models.

Synthesis Analysis

This involves detailing the steps, reagents, and conditions used to synthesize the compound. It may also involve discussing alternative synthesis routes and their advantages and disadvantages.Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis

This involves identifying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This involves identifying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).Scientific Research Applications

Chemical Synthesis and Structural Analysis

- Complex pyrazolo[3,4-b]pyridine derivatives, including those with substitutions at various positions, are subjects of synthetic chemistry research. These compounds are synthesized through reactions involving amino-arylpyrazoles and α-cyanochalcones, revealing insights into their tautomeric preferences and crystal structures. Such studies are foundational for understanding the chemical behavior and potential applications of these molecules in materials science or as intermediates in pharmaceutical synthesis (J. Quiroga et al., 1999).

Cytotoxicity and Anticancer Applications

- Some pyrazolo[3,4-b]pyridine derivatives are investigated for their in vitro cytotoxic activity against cancer cells, demonstrating the potential of these compounds in developing anticancer therapies. The synthesis of novel pyrazolo and pyrimidine derivatives, characterized by their interaction with biological targets, highlights the ongoing research into their efficacy and mechanism of action in oncological applications (Ashraf S. Hassan et al., 2014).

Molecular Interaction Studies

- Detailed molecular interaction studies of pyrazolo[3,4-b]pyridine derivatives with biological receptors, such as the CB1 cannabinoid receptor, provide insights into drug design and development. These studies include conformational analyses and development of pharmacophore models, crucial for understanding the binding affinities and activities of potential therapeutic agents (J. Shim et al., 2002).

Material Science and Corrosion Inhibition

- Pyrazole derivatives are explored for their corrosion inhibition properties on metals in acidic environments, showcasing the application of these compounds in protecting industrial materials. This research is vital for developing more effective and environmentally friendly corrosion inhibitors, which are crucial in extending the lifespan of metal structures and components (M. Yadav et al., 2015).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, as well as appropriate safety precautions. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).

Future Directions

This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.

I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4S2/c1-14-21-18(23(28)24-15-5-7-17(31-2)8-6-15)12-19(20-4-3-10-32-20)25-22(21)27(26-14)16-9-11-33(29,30)13-16/h3-8,10,12,16H,9,11,13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSMAPCPEYIBTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)OC)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)

![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766195.png)

![N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2766198.png)

![6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2766201.png)

![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2766202.png)

![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2766203.png)